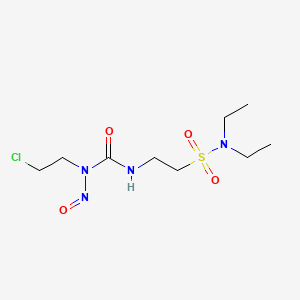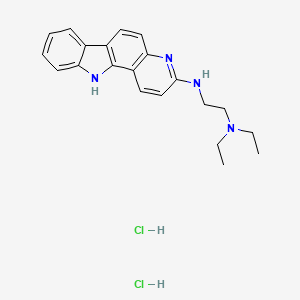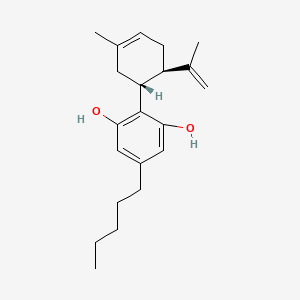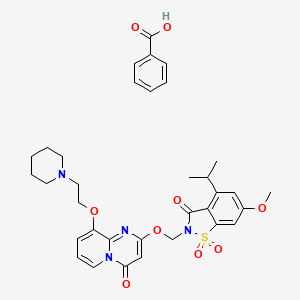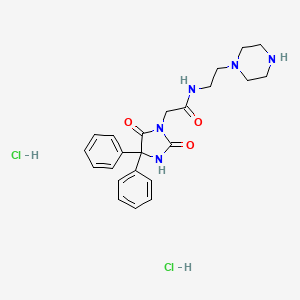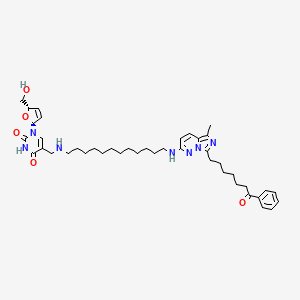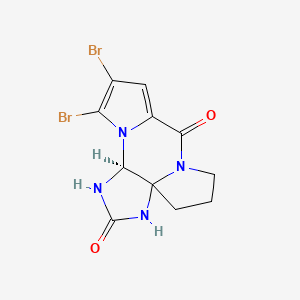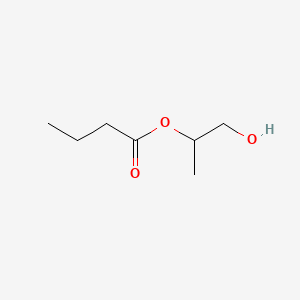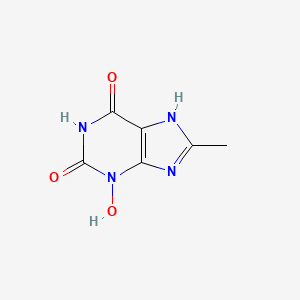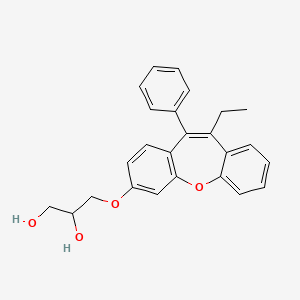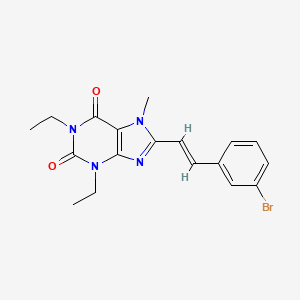
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound belonging to the xanthine family. Xanthines are known for their biological activity, particularly as adenosine receptor antagonists. This compound is characterized by the presence of a bromostyryl group, which contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine typically involves multiple steps, including bromination, cyclization, and condensation reactions. One common method starts with the bromination of a suitable precursor, followed by cyclization to form the xanthine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromostyryl group to a styryl group.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.
Applications De Recherche Scientifique
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an adenosine receptor antagonist, which can modulate various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions like Parkinson’s disease and other neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The compound exerts its effects primarily through antagonism of adenosine receptors. By binding to these receptors, it inhibits the action of adenosine, a neuromodulator involved in various physiological processes. This antagonism can lead to increased neurotransmitter release and modulation of neuronal activity, which is particularly relevant in the context of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with similar adenosine receptor antagonistic properties.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Paraxanthine: A major metabolite of caffeine with similar biological activity.
Uniqueness
(E)-8-(3-Bromostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the bromostyryl group, which enhances its binding affinity and selectivity for certain adenosine receptor subtypes. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
155271-85-5 |
|---|---|
Formule moléculaire |
C18H19BrN4O2 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
8-[(E)-2-(3-bromophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19BrN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
Clé InChI |
JJUJLNZUNIJSHZ-MDZDMXLPSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Br)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


